(1R,2R)-2-amino-1-(4-iodophenyl)propane-1,3-diol
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Overview
Description
(1R,2R)-2-amino-1-(4-iodophenyl)propane-1,3-diol is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, an iodophenyl group, and two hydroxyl groups attached to a propane backbone. Its unique structure makes it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-amino-1-(4-iodophenyl)propane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodobenzaldehyde and ®-glycidol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors and optimized reaction conditions to produce the compound in bulk quantities.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the product.
Quality Control: Ensuring the final product meets industry standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-amino-1-(4-iodophenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.
Substitution: Nucleophiles like amines or thiols are used in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1R,2R)-2-amino-1-(4-iodophenyl)propane-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-amino-1-(4-iodophenyl)propane-1,3-diol involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-amino-1-(4-iodophenyl)propane-1,3-diol
- (1S,2R)-2-amino-1-(4-iodophenyl)propane-1,3-diol
- (1S,2S)-2-amino-1-(4-iodophenyl)propane-1,3-diol
Uniqueness
(1R,2R)-2-amino-1-(4-iodophenyl)propane-1,3-diol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature allows for selective interactions with biological targets, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C9H12INO2 |
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Molecular Weight |
293.10 g/mol |
IUPAC Name |
(1R,2R)-2-amino-1-(4-iodophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H12INO2/c10-7-3-1-6(2-4-7)9(13)8(11)5-12/h1-4,8-9,12-13H,5,11H2/t8-,9-/m1/s1 |
InChI Key |
JQVWJWWQLIWYIJ-RKDXNWHRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)N)O)I |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)N)O)I |
Origin of Product |
United States |
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